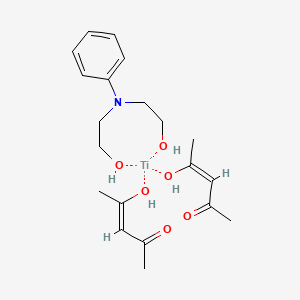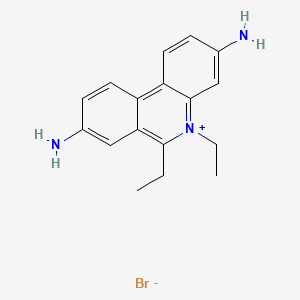
3,8-Diamino-5,6-diethylphenanthridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diamino-5,6-diethylphenanthridinium bromide is a chemical compound known for its applications in molecular biology and biochemistry. It is an intercalating agent, meaning it can insert itself between the base pairs in DNA, which makes it useful for various types of DNA analysis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5,6-diethylphenanthridinium bromide typically involves the reaction of phenanthridine derivatives with ethylating agents under controlled conditions. The process often includes steps such as nitration, reduction, and bromination to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diamino-5,6-diethylphenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic structure of the compound, affecting its intercalating properties.
Reduction: This reaction can be used to modify the compound for specific applications.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while substitution reactions can yield a variety of functionalized phenanthridinium compounds.
Applications De Recherche Scientifique
3,8-Diamino-5,6-diethylphenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for studying the properties of DNA and other nucleic acids.
Biology: It serves as a fluorescent dye for staining DNA in gel electrophoresis and other molecular biology techniques.
Medicine: It is used in research related to genetic disorders and cancer, where its ability to intercalate with DNA is particularly valuable.
Industry: It is employed in the production of various biochemical reagents and diagnostic tools.
Mécanisme D'action
The primary mechanism of action for 3,8-Diamino-5,6-diethylphenanthridinium bromide involves its ability to intercalate between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA, which can inhibit replication and transcription processes. The compound targets the DNA double helix, and its effects are mediated through the stabilization of the DNA-intercalator complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethidium bromide: Another intercalating agent commonly used in molecular biology.
Acridine orange: A dye that also intercalates with DNA and is used for similar applications.
Propidium iodide: A compound used for staining dead cells in flow cytometry.
Uniqueness
3,8-Diamino-5,6-diethylphenanthridinium bromide is unique due to its specific structural features that allow for efficient intercalation with DNA. Its diethyl groups enhance its binding affinity and specificity compared to other intercalating agents.
Propriétés
Numéro CAS |
109641-04-5 |
|---|---|
Formule moléculaire |
C17H20BrN3 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
5,6-diethylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C17H19N3.BrH/c1-3-16-15-9-11(18)5-7-13(15)14-8-6-12(19)10-17(14)20(16)4-2;/h5-10,19H,3-4,18H2,1-2H3;1H |
Clé InChI |
SNCDNBOAGQYXIZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1CC)N)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


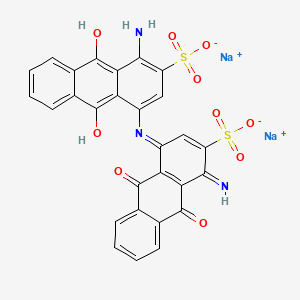
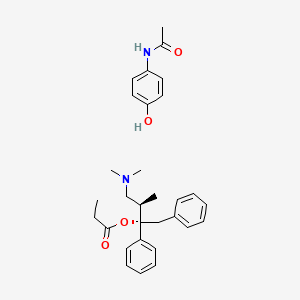
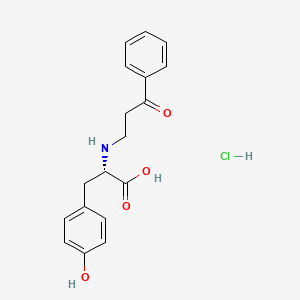
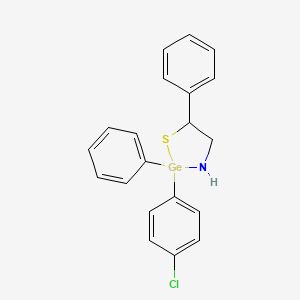
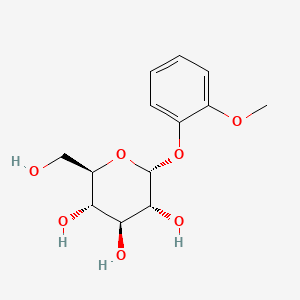

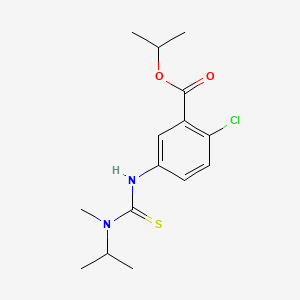


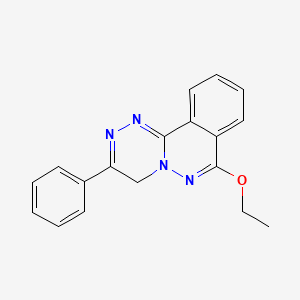
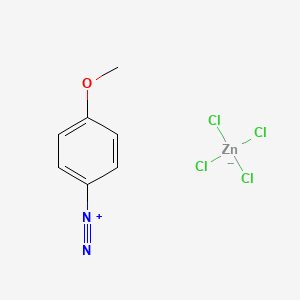
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

